4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, alkylated, or aminated products. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may also serve as potential inhibitors or activators of specific biological targets.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-5-(3-fluorophenyl)-1H-pyrazol-3(2H)-one: This compound shares similar structural features but differs in its functional groups, leading to different chemical and biological properties.
(4-Chlorophenyl)(3-fluorophenyl)methylamine: Another related compound with a different functional group, which may result in distinct reactivity and applications.
Uniqueness
4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid is unique due to its specific combination of chlorophenyl and fluorophenyl groups attached to a butanoic acid backbone. This structure imparts unique chemical properties, such as reactivity and stability, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-12-6-4-10(5-7-12)15(19)9-14(16(20)21)11-2-1-3-13(18)8-11/h1-8,14H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPRCQVUCNWKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.